REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][N:4]1[CH:8]=[CH:7][CH:6]=[CH:5]1.C=O.[C:11](O)(C(F)(F)F)=O>C(O)C>[CH2:11]1[NH:1][CH2:2][CH2:3][N:4]2[CH:8]=[CH:7][CH:6]=[C:5]12
|
Name
|
|
Quantity
|
9 mmol
|
Type
|
reactant
|
Smiles
|
NCCN1C=CC=C1
|
Name
|
|
Quantity
|
9 mmol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 50° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled
|
Type
|
CUSTOM
|
Details
|
to come to 25° C.
|
Type
|
STIRRING
|
Details
|
stirred at this temperature for 4 hrs
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
Solvent was removed under reduced pressure, residue
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in ethyl acetate
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the organic layer
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1C=2N(CCN1)C=CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |